molecular formula C9H8BrN3O B8508548 3-amino-5-bromo-1H-indole-2-carboxylic acid amide

3-amino-5-bromo-1H-indole-2-carboxylic acid amide

Cat. No. B8508548
M. Wt: 254.08 g/mol
InChI Key: ZZUMSABWFJAQFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08664233B2

Procedure details

1.4 g (63.0 mmol) sodium was dissolved in 200 ml 2-propanol, thereafter 16.0 g (63.0 mmol) 2-(4-bromo-2-cyano-phenylamino)acetamide was added and the solution was stirred at room temperature for 14 h. Then, the solvent was concentrated and water was added. The resulting precipitate was sucked off and washed with water. 1.4 g (8%) 3-amino-5-bromo-1H-indole-2-carboxylic acid amide was obtained. ESI-MS [m/z]: 254, 256 [M+H]+
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Na].[Br:2][C:3]1[CH:8]=[CH:7][C:6]([NH:9][CH2:10][C:11]([NH2:13])=[O:12])=[C:5]([C:14]#[N:15])[CH:4]=1>CC(O)C>[NH2:15][C:14]1[C:5]2[C:6](=[CH:7][CH:8]=[C:3]([Br:2])[CH:4]=2)[NH:9][C:10]=1[C:11]([NH2:13])=[O:12] |^1:0|

Inputs

Step One
Name
Quantity
1.4 g
Type
reactant
Smiles
[Na]
Name
Quantity
200 mL
Type
solvent
Smiles
CC(C)O
Step Two
Name
Quantity
16 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)NCC(=O)N)C#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution was stirred at room temperature for 14 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Then, the solvent was concentrated
ADDITION
Type
ADDITION
Details
water was added
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
NC1=C(NC2=CC=C(C=C12)Br)C(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g
YIELD: PERCENTYIELD 8%
YIELD: CALCULATEDPERCENTYIELD 8.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.